molecular formula C14H12O B11901167 3-Butyn-1-ol, 4-(1-naphthalenyl)- CAS No. 92587-70-7

3-Butyn-1-ol, 4-(1-naphthalenyl)-

Cat. No.: B11901167
CAS No.: 92587-70-7
M. Wt: 196.24 g/mol
InChI Key: IVFBJLHDTBIBCJ-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)but-3-yn-1-ol is an organic compound that features a naphthalene ring attached to a butynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)but-3-yn-1-ol typically involves the coupling of a naphthalene derivative with a butynol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-iodonaphthalene with 3-butyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Naphthalen-1-yl)but-3-yn-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalen-1-yl)but-3-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)but-3-yn-1-ol in biological systems involves its interaction with cellular targets. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-1-yl)but-3-en-1-ol
  • 4-(Naphthalen-1-yl)butan-1-ol
  • 4-(Naphthalen-1-yl)but-3-yn-1-one

Uniqueness

Its structural features make it a versatile intermediate in organic synthesis and a candidate for various research applications .

Biological Activity

3-Butyn-1-ol, 4-(1-naphthalenyl)-, also known as 4-(Naphthalen-1-yl)but-3-yn-1-ol, is an organic compound with significant interest in biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activities of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C12_{12}H10_{10}O
  • Molecular Weight: 186.21 g/mol
  • CAS Number: 92587-70-7

Antimicrobial Properties

Research indicates that 3-butyn-1-ol derivatives exhibit antimicrobial activity against various pathogens. A study demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The anticancer potential of 3-butyn-1-ol, 4-(1-naphthalenyl)- has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells through multiple pathways:

  • Cell Cycle Arrest: The compound induces G2/M phase cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction: It promotes apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane permeability .

The biological activity of 3-butyn-1-ol is attributed to its ability to interact with specific cellular targets:

  • Protein Binding: The compound binds to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition: It inhibits key enzymes that are critical for cancer cell survival and proliferation.

Study on Antimicrobial Activity

A recent study evaluated the efficacy of various derivatives of 3-butyn-1-ol against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a natural antimicrobial agent .

Study on Anticancer Effects

In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with 3-butyn-1-ol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialStaphylococcus aureusDisruption of cell membrane
AntimicrobialEscherichia coliDisruption of cell membrane
AnticancerMCF-7 (breast cancer cells)Induction of apoptosis; cell cycle arrest
AnticancerVarious cancer linesInhibition of key survival enzymes

Properties

CAS No.

92587-70-7

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-naphthalen-1-ylbut-3-yn-1-ol

InChI

InChI=1S/C14H12O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10,15H,4,11H2

InChI Key

IVFBJLHDTBIBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCCO

Origin of Product

United States

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